N-(indol-3-ylacetoxy)succinimide

Activated ester reactivity aminolysis kinetics leaving-group effect

Heterobifunctional reagent combining an amine-reactive NHS ester with an intrinsic indole fluorophore (λex/em 301/365 nm) for label-free detection. Eliminates post-derivatization cleanup: excess reagent hydrolyzes to chromatographically separable IAA, reducing per-sample analysis time by 15-30 min vs. OPA-based methods. Validated for catecholamines (LOD 0.043-0.18 pmol) and peptides (0.2-2.5 pmol LOD), enabling method consolidation for core facilities analyzing both biogenic amines and amino acid compositions. Crystalline solid; MW 272.26 g/mol.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
Cat. No. B14001320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(indol-3-ylacetoxy)succinimide
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C14H12N2O4/c17-12-5-6-13(18)16(12)20-14(19)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2
InChIKeyACWBSFVNLCKHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IAA-NHS: Dual-Utility Activated Ester


N-(Indol-3-ylacetoxy)succinimide (CAS 145232-25-3; synonym: IAA-NHS, indoleacetic acid-OSu, SIIA) is a heterobifunctional reagent comprising an indole-3-acetic acid (IAA) moiety linked via an ester bond to an N-hydroxysuccinimide (NHS) leaving group . This architecture confers dual reactivity: the NHS ester serves as an amine-reactive acylating agent for bioconjugation and derivatization, while the indole ring provides intrinsic fluorescence (λex/λem = 301/365 nm) for sensitive detection without additional fluorophore tagging [1]. The compound appears as a crystalline solid (MW 272.26 g/mol, formula C₁₄H₁₂N₂O₄) with a calculated logP of 1.26 and PSA of 79.47 Ų .

1

Amine bioconjugation and derivatization via NHS ester chemistry

2

Label-free fluorescence detection at sub-picomole levels

3

Pre-column derivatization with self-cleaning hydrolysis, avoiding post-reaction quenching

IAA-NHS vs. Generic Substitutes


Substituting N-(indol-3-ylacetoxy)succinimide with the parent acid indole-3-acetic acid (IAA) or simple alkyl esters (e.g., IAA methyl ester) fails because these lack the amine-reactive leaving group essential for covalent protein/amine conjugation under mild conditions [1]. Conversely, generic NHS esters such as N-hydroxysuccinimidyl phenylacetate (SIPA) lack the indole fluorophore that enables label-free fluorescence detection at sub-picomole levels [2]. The seven known IAA activated esters differ >100-fold in aminolysis rates despite similar leaving-group pKa values, meaning the succinimido ester occupies a specific reactivity niche that cannot be predicted from pKa alone [1]. Furthermore, the rapid hydrolysis of excess IAA-NHS reagent to chromatographically separable IAA eliminates the derivatization-reagent interference that plagues many competing pre-column labeling methods [2].

!

Parent acid IAA or alkyl esters lack the amine-reactive NHS group, preventing direct conjugation

!

Generic NHS esters (e.g., SIPA) lack the indole fluorophore required for direct HPLC-FLD

!

Reactivity across IAA activated esters spans >100-fold; NHS position cannot be extrapolated from pKa alone

!

Rapid hydrolysis of excess reagent to separable IAA is not replicated by OPA or dansyl chloride methods

IAA-NHS vs. Closest Activated Esters: Evidence


Aminolysis Reactivity Among Activated Esters

In the only systematic kinetic study of IAA activated esters, Pfeiffer & Hanna (1993) measured pseudo-first-order aminolysis rate constants (kobs) for seven IAA esters—including succinimido indole-3-acetate (IAA-NHS)—with butylamine, piperidine, and pyrrolidine in acetonitrile [1]. The IAA ester of N-hydroxyphthalimide (IAA-NHP) was ~100-fold more reactive than the 4-nitrophenyl ester (IAA-4NP), despite nearly identical leaving-group pKa values [1]. IAA-NHS, with a leaving-group pKa of ~6.0 (NHS), falls between IAA-NHP (pKa ~6.1) and IAA-4NP (pKa ~7.2) in the reactivity series, positioning it as a balanced activated ester that offers sufficient reactivity for efficient amine conjugation while avoiding the hydrolytic instability of the most reactive esters [1].

Reactivity position
Class-level inference
IAA-NHS reactivity intermediate between IAA-NHP (~100× faster) and IAA-4NP
Balanced aminolysis rate supports efficient conjugation and manageable hydrolytic stability
Kinetic study in acetonitrile; ranking from Pfeiffer & Hanna 1993
Activated ester reactivity aminolysis kinetics leaving-group effect bioconjugation efficiency

Catecholamine Detection by Fluorescence vs. OPA

Wang et al. (1999) demonstrated that N-hydroxysuccinimidyl-3-indolylacetate (SIIA) derivatization of norepinephrine, epinephrine, and dopamine followed by RP-HPLC with fluorescence detection (λex/λem = 301/365 nm) achieved detection limits of 0.043, 0.13, and 0.18 pmol, respectively (S/N = 3) [1]. By comparison, a contemporary OPA-derivatization LC method for catecholamines and indoleamines reported detection limits of 0.028–0.200 pmol (28–200 fmol) for catecholamines at a 20-µL injection volume [2]. SIIA delivers detection sensitivity comparable to or exceeding that of OPA for norepinephrine (0.043 vs. ~0.028–0.200 pmol range), while offering the operational advantage that excess reagent hydrolyzes to chromatographically separable indole-3-acetic acid, eliminating the post-derivatization quenching step required for OPA [1].

Detection limits
Cross-study comparable
SIIA: 0.043–0.18 pmol (NE, E, DA); OPA: 0.028–0.200 pmol
Sub-picomole sensitivity without post-derivatization quenching step
Wang et al. 1999; S/N=3
Catecholamine analysis fluorescence derivatization HPLC detection limits pre-column labeling

Clean Separation via Reagent Hydrolysis

A documented practical advantage of SIIA over other pre-column derivatization reagents is that excess reagent undergoes rapid hydrolysis to 3-indolylacetic acid (IAA), which is easily separated from the derivatized analytes on a standard C18 column [1]. Wang et al. (1999) explicitly demonstrated this for catecholamine analysis: the hydrolyzed reagent peak (IAA) elutes distinctly from norepinephrine, epinephrine, and dopamine derivatives within 15 min [1]. This contrasts with OPA derivatization, where excess reagent can form fluorescent by-products requiring post-reaction quenching or extraction steps [2], and with dansyl chloride, where excess reagent and hydrolysis products (dansyl-OH) often co-elute with or overlap analyte peaks [3].

Clean hydrolysis
Cross-study comparable
Excess SIIA hydrolyzes to IAA; well resolved from all catecholamine derivatives on C18
Eliminates post-reaction quenching, reducing workflow complexity
Versus OPA (requires quenching) and dansyl chloride (co-elution risk)
Derivatization reagent cleanup HPLC interference reagent hydrolysis method robustness

Versatility Across Peptide and Catecholamine Matrices

SIIA is one of the few NHS-ester derivatization reagents validated across two distinct analyte classes with published quantitative figures. For peptides and amino acids, Zhao et al. (1998) reported detection limits of 0.2–2.5 pmol for glutathione, diglycine, glutamic acid, cystine, and glycine using SIIA with fluorescence detection at λex/λem = 278/355 nm [1]. For catecholamines, Wang et al. (1999) achieved detection limits of 0.043–0.18 pmol at λex/λem = 301/365 nm [2]. In contrast, N-hydroxysuccinimidyl phenylacetate (SIPA)—a structural analog—is validated only for GC analysis of aliphatic amines and lacks the indole fluorophore that enables direct fluorescence detection in HPLC [3].

Analyte scope
Cross-study comparable
Validated for peptides (0.2–2.5 pmol) and catecholamines (0.043–0.18 pmol); SIPA lacks fluorescence
Single derivatization chemistry for >8 analytes across peptide and biogenic amine classes
Zhao et al. 1998; Wang et al. 1999
Multi-analyte derivatization peptide analysis amino acid analysis catecholamine analysis method consolidation

T3P/NHS Trapping to Prevent Dimerization

Walters et al. (2021) demonstrated that when indole-3-acetic acid is activated with propylphosphonic anhydride (T3P), the IAA-T3P mixed anhydride has a propensity to dimerize, reducing the yield of desired monomeric amide products [1]. By introducing N-hydroxysuccinimide as a trapping agent, the reactive mixed anhydride is intercepted to form the stable IAA-NHS ester in situ, which then undergoes clean aminolysis with the target amine [1]. This NHS-trapping strategy was explicitly shown to 'increase the yield of the monomer' versus direct T3P-mediated coupling without NHS [1]. No equivalent yield-enhancement data exist for trapping with p-nitrophenol or other alcohol leaving groups in the IAA-T3P system.

T3P/NHS trapping
Direct head-to-head comparison
NHS trapping of IAA-T3P mixed anhydride increases monomer yield vs. direct coupling
Suppresses dimerization pathway, improving preparative synthesis efficiency
Walters et al. 2021; poster data
T3P coupling reagent mixed anhydride trapping monomer yield optimization IAA conjugate synthesis

IAA-NHS Application Scenarios


Pre-Column Derivatization for Catecholamine Analysis

When a bioanalytical laboratory requires catecholamine quantification in plasma or urine with detection limits below 0.2 pmol per injection, SIIA offers a validated HPLC-fluorescence method with published LODs of 0.043–0.18 pmol for norepinephrine, epinephrine, and dopamine [1]. The rapid hydrolysis of excess reagent to chromatographically separable IAA eliminates the post-derivatization cleanup required by competing OPA-based methods, reducing per-sample analysis time by an estimated 15–30 minutes [1].

Multi-Analyte Profiling of Hydrolysates and Biogenic Amines

Core facilities and contract research organizations that analyze both amino acid compositions (from protein hydrolysates) and biogenic amines (from cell culture supernatants or tissue homogenates) can consolidate on SIIA, which is quantitatively validated for peptides (0.2–2.5 pmol LOD) [2] and catecholamines (0.043–0.18 pmol LOD) [1]. The structurally analogous SIPA reagent cannot support fluorescence-based HPLC detection and is restricted to GC analysis of volatile aliphatic amines [3], making SIIA the more versatile choice for LC-centric laboratories.

Synthesis of IAA-Amino Acid Conjugates via T3P/NHS

Medicinal chemistry groups synthesizing IAA-amino acid conjugates (e.g., indole-3-acetyl-aspartic acid, IAA-lysine) as auxin metabolite standards or prodrug candidates benefit from the T3P/NHS-trapping protocol, which demonstrably suppresses IAA dimerization and increases monomer amide yield compared to direct T3P coupling without NHS [4]. This protocol is specifically documented for indole-3-acetic acid derivatives and is transferable to urea carboxylic acid substrates [4].

Stable-Isotope Auxin Metabolite Standards for LC-MS

The IAA-NHS ester is the established reactive intermediate for synthesizing ¹³C₆- and ¹⁵N-labeled IAA-amino acid conjugates used as internal standards in quantitative plant hormone analysis [5]. Ilić et al. (1997) employed DCC-mediated condensation of [¹³C₆]IAA with NHS to generate the labeled NHS ester, followed by aminolysis to produce isotopically labeled IAA-aspartate and IAA-glutamate conjugates with defined isotopic enrichment [5]. Laboratories developing LC-MS/MS methods for auxin metabolite profiling should procure IAA-NHS as the key intermediate for in-house stable-isotope standard synthesis.

Application
Selection Property
Validation Focus
Catecholamine analysis in research matrices
Sub-picomole fluorescence LOD without quenching step
LOD, chromatographic resolution, hydrolysis cleanup
Combined peptide and biogenic amine profiling
Dual validation for peptides and catecholamines
Analyte scope, LOD consistency, reagent versatility
IAA-amino acid conjugate synthesis
NHS ester intermediate via T3P trapping
Monomer yield improvement, dimer suppression
Stable-isotope auxin metabolite standards
Reactive handle for isotopic labeling of auxin conjugates
Isotopic enrichment, conjugate identity and purity
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